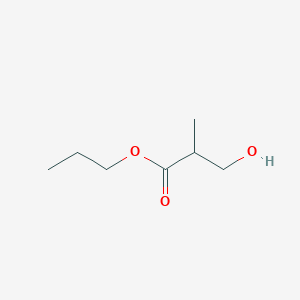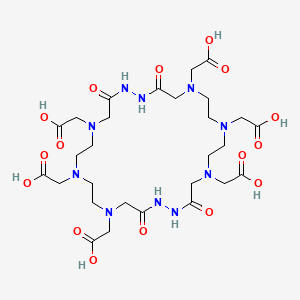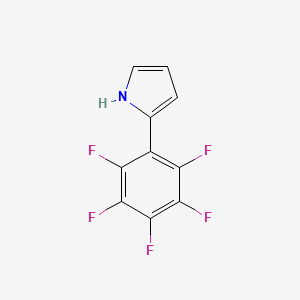
1H-Pyrrole, 2-(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(pentafluorophenyl)- is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of the pentafluorophenyl group at the 2-position of the pyrrole ring significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(pentafluorophenyl)- can be achieved through several methods. One common approach involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. This reaction is typically carried out under reflux conditions for several hours, followed by purification through chromatography . Another method involves the use of phosphorus pentoxide (P2O5) as a cyclization agent, which provides the desired product in good yield . These methods are suitable for both laboratory-scale and industrial-scale production.
Chemical Reactions Analysis
1H-Pyrrole, 2-(pentafluorophenyl)- undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Electrophilic substitution reactions, such as formylation and acetylation, are commonly performed using reagents like trifluoromethanesulfonic acid . These reactions typically yield 2-substituted products, which can be further converted into 3-substituted products through rearrangement . The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
1H-Pyrrole, 2-(pentafluorophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including porphyrins and other heterocyclic compounds . In materials science, it is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . In biology and medicine, the compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents and diagnostic tools . Additionally, its ability to form conducting polymers is of interest for applications in biosensors and tissue engineering .
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(pentafluorophenyl)- is primarily related to its ability to undergo electrophilic substitution reactions. The pentafluorophenyl group enhances the electron-withdrawing properties of the pyrrole ring, making it more reactive towards electrophiles . This reactivity is exploited in various synthetic transformations, allowing for the selective modification of the compound’s structure. The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as a therapeutic agent is being explored .
Comparison with Similar Compounds
1H-Pyrrole, 2-(pentafluorophenyl)- can be compared to other substituted pyrroles, such as 1H-Pyrrole, 2-phenyl- and 1H-Pyrrole, 2-(trifluoromethyl)- . While these compounds share a similar core structure, the presence of different substituents at the 2-position significantly affects their chemical properties and reactivity. For example, the pentafluorophenyl group in 1H-Pyrrole, 2-(pentafluorophenyl)- provides unique electronic and steric effects that are not observed in other substituted pyrroles . This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
147439-17-6 |
|---|---|
Molecular Formula |
C10H4F5N |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H |
InChI Key |
ZPASTXAQAXSFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


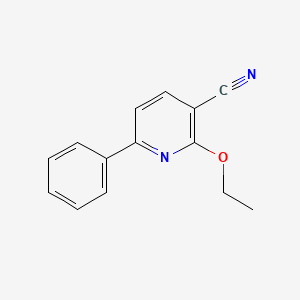
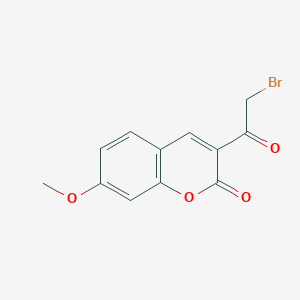
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
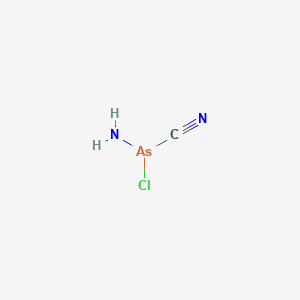
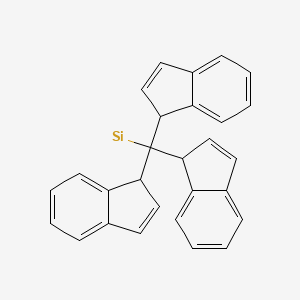
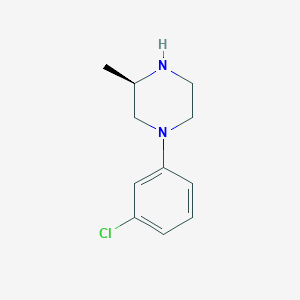
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
